Lipophilicity and polarity: XLogP3-AA and TPSA comparison against morpholine-3-carboxylic acid
5,6-Dimethylmorpholine-3-carboxylic acid exhibits a computed XLogP3-AA of -2.4 and a topological polar surface area (TPSA) of 58.6 Ų, whereas morpholine-3-carboxylic acid (MCA) has a predicted XLogP3 of -2.8 and a TPSA of 58.6 Ų [1]. The addition of two methyl groups increases lipophilicity by 0.4 log units, which can significantly enhance passive membrane permeability and blood-brain barrier penetration in CNS-targeted programs [2].
| Evidence Dimension | Lipophilicity and Polarity |
|---|---|
| Target Compound Data | XLogP3-AA: -2.4; TPSA: 58.6 Ų |
| Comparator Or Baseline | Morpholine-3-carboxylic acid (MCA): XLogP3: -2.8; TPSA: 58.6 Ų |
| Quantified Difference | ΔXLogP = +0.4 |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2019.06.18) and Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
The increased lipophilicity of 5,6-dimethylmorpholine-3-carboxylic acid relative to MCA provides a measurable advantage in optimizing cellular permeability and CNS exposure, a critical factor in the selection of building blocks for lead optimization.
- [1] PubChem. (2025). 5,6-Dimethylmorpholine-3-carboxylic acid. CID 80417670. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/80417670 View Source
- [2] PubChem. (2025). Morpholine-3-carboxylic acid. CID 223772. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/223772 View Source
